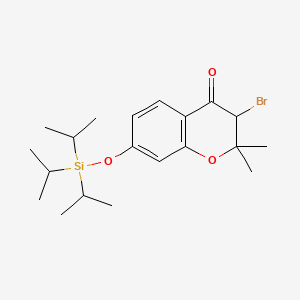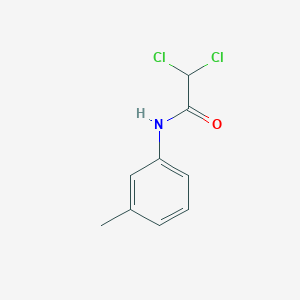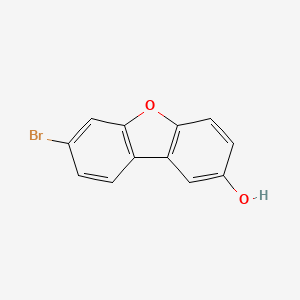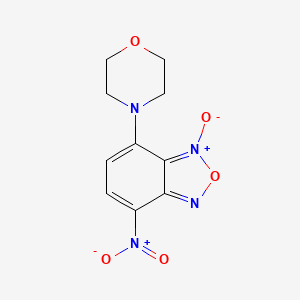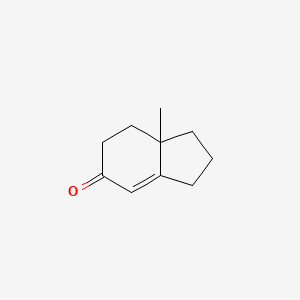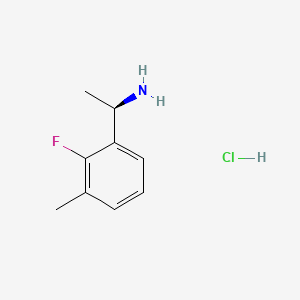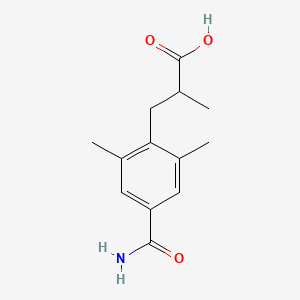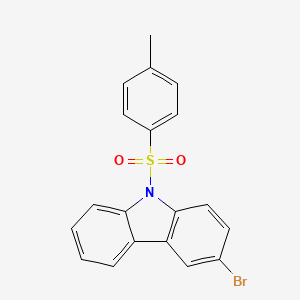
3-Bromo-9-tosyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-tosyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-9-tosyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 9H-carbazole at the 3-position using N-bromosuccinimide in tetrahydrofuran at room temperature . The tosylation of the resulting 3-bromo-9H-carbazole can be achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Bromo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
3-Bromo-9-tosyl-9H-carbazole has several scientific research applications:
Optoelectronics: Used in the development of OLEDs and organic photovoltaic devices due to its excellent charge transport properties.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Biological Research: Investigated for its potential use in biosensors and other bioelectronic devices.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 3-Bromo-9-tosyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in electron transfer processes, which is crucial for its applications in optoelectronics and material science. The presence of the bromine and tosyl groups can influence the compound’s reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
3-Bromo-9H-carbazole: Similar in structure but lacks the tosyl group, which can affect its reactivity and applications.
3-Iodo-9H-carbazole: Another halogenated derivative with different reactivity due to the presence of iodine instead of bromine.
3,6-Dibromo-9H-carbazole:
Uniqueness
3-Bromo-9-tosyl-9H-carbazole is unique due to the presence of both bromine and tosyl groups, which enhance its reactivity and make it suitable for a broader range of applications. The tosyl group, in particular, can act as a protecting group or a leaving group in various chemical reactions, providing additional versatility .
特性
CAS番号 |
177775-88-1 |
|---|---|
分子式 |
C19H14BrNO2S |
分子量 |
400.3 g/mol |
IUPAC名 |
3-bromo-9-(4-methylphenyl)sulfonylcarbazole |
InChI |
InChI=1S/C19H14BrNO2S/c1-13-6-9-15(10-7-13)24(22,23)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 |
InChIキー |
OTYIVOHGSWJZPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
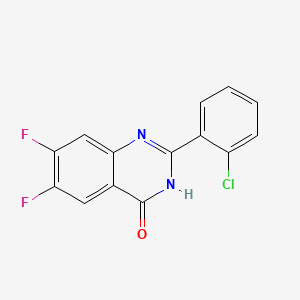

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
